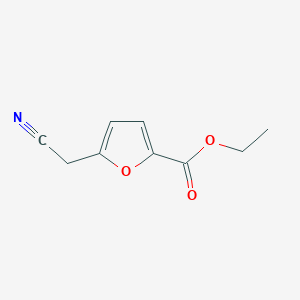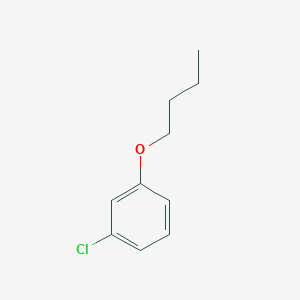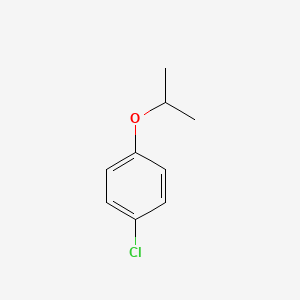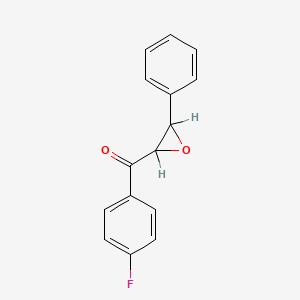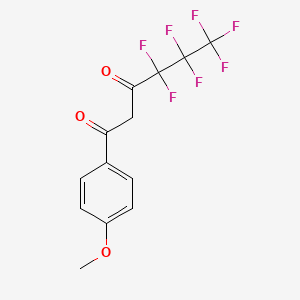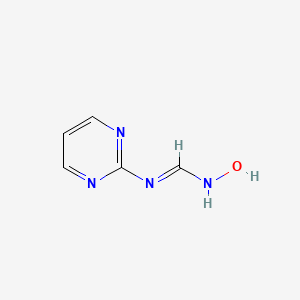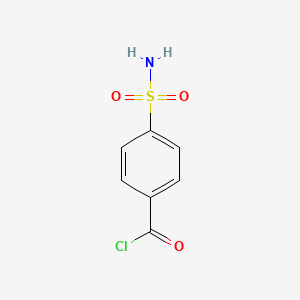
Platinum(IV) oxide hydrate
概要
説明
Platinum(IV) oxide hydrate, also known as Adams’ catalyst or Platinum dioxide hydrate, is a dark brown powder that is commercially available . It is used as a catalyst for various chemical reactions .
Synthesis Analysis
This compound can be synthesized by heating chloroplatinic acid (H2PtCl6) with sodium nitrate (NaNO3). The reaction produces platinum nitrate, which decomposes to Platinum(IV) oxide with the evolution of NO2 and oxygen .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula PtO2 · xH2O . The platinum(IV) complexes have an octahedral geometry with a metal to ligand ratio of 1:2 .Chemical Reactions Analysis
This compound is used as a catalyst in several chemical reactions. It is used in the conversion of ketones to methylenes by hydrogenolysis of enol triflates under neutral conditions . It is also used as a catalyst for hydrosilylation of olefins with various alkyl dialkoxy silanes .Physical And Chemical Properties Analysis
This compound is a brownish-black or dark brown powder . It has a molecular weight of 227.08 grams per mole and its density is about 10 g/cm^3 . It is insoluble in water and dilute acids but soluble in hot aqua regia .科学的研究の応用
Platinum(IV) oxide hydrate has a variety of scientific research applications. It is used in catalysis, fuel cells, electrochemistry, and nanotechnology. In catalysis, PtO2(H2O) is used as a catalyst for a variety of reactions, including hydrogenation, oxidation, and hydrolysis reactions. In fuel cells, PtO2(H2O) is used as an electrocatalyst to facilitate the transfer of electrons from one electrode to another. In electrochemistry, PtO2(H2O) is used to study the electrochemical properties of various compounds. In nanotechnology, PtO2(H2O) is used to create nanostructures with unique properties.
作用機序
Target of Action
Platinum(IV) oxide hydrate, also known as Adams’ catalyst, primarily targets various functional groups in organic synthesis . It is used in the conversion of ketones to methylenes by hydrogenolysis of enol triflates under neutral conditions . It is also used as a catalyst for hydrosilylation of olefins with various alkyl dialkoxy silanes .
Mode of Action
It becomes active after exposure to hydrogen, whereupon it converts to platinum black, which is responsible for reactions . This conversion allows the compound to interact with its targets and induce changes.
Biochemical Pathways
The this compound affects several biochemical pathways. It is valuable for hydrogenation, hydrogenolysis, dehydrogenation, and oxidation reactions . For instance, it can facilitate the hydrogenation of ketones to alcohols or ethers . It can also reduce nitro compounds to amines .
Pharmacokinetics
This compound is insoluble in water, alcohol, and acid, but it is soluble in caustic potash solution . These properties may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it catalyzes. For example, in the hydrogenation of ketones, it can help produce alcohols or ethers . In the reduction of nitro compounds, it can facilitate the production of amines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound becomes an active catalyst upon exposure to hydrogen . Moreover, its solubility in different solvents can affect its distribution and reactivity . It is also worth noting that this compound is a strong oxidizer and may cause fire or explosion , indicating that safety precautions should be taken when handling this compound.
実験室実験の利点と制限
Platinum(IV) oxide hydrate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time without degradation. However, PtO2(H2O) is sensitive to light and air and must be stored in a dark, airtight container. Additionally, PtO2(H2O) is not soluble in water and must be used in an aqueous solution.
将来の方向性
There are a number of potential future directions for PtO2(H2O). One area of research is the development of more efficient synthesis methods for the compound. Additionally, research into the biochemical and physiological effects of PtO2(H2O) could lead to new and improved therapeutic treatments. Finally, research into the use of PtO2(H2O) in nanotechnology could lead to the development of new materials with unique properties.
Safety and Hazards
Platinum(IV) oxide hydrate is classified as an oxidizing solid and can cause fire or explosion . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves are recommended .
生化学分析
Biochemical Properties
Platinum(IV) oxide hydrate plays a significant role in biochemical reactions, primarily as a catalyst. It is involved in the hydrogenation of various functional groups, including ketones, alkenes, and nitro compounds . The compound interacts with enzymes and proteins by facilitating the transfer of hydrogen atoms, thereby accelerating biochemical reactions. For instance, it can reduce nitro groups to amines without affecting other functional groups . The nature of these interactions is typically through the formation of transient complexes with the substrate molecules, which are then reduced or hydrogenated.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by acting as a catalyst in hydrogenation reactions, which are crucial for cellular metabolism . The compound can impact cell signaling pathways by altering the redox state of the cell, thereby affecting gene expression and cellular metabolism. For example, the reduction of nitro compounds to amines can influence the synthesis of amino acids and proteins, which are vital for cell growth and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through catalytic hydrogenation and hydrogenolysis. The compound binds to the substrate molecules, facilitating the transfer of hydrogen atoms and reducing the substrate . This process involves the formation of platinum black, which is the active catalytic species. The enzyme inhibition or activation occurs through the alteration of the redox state of the enzyme, thereby affecting its activity . Changes in gene expression are mediated by the redox-sensitive transcription factors that respond to the altered cellular redox state .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under normal storage conditions but can degrade upon prolonged exposure to air and moisture . Long-term effects on cellular function observed in in vitro and in vivo studies include changes in cellular metabolism and gene expression due to the sustained catalytic activity of the compound . The stability of the compound ensures consistent catalytic activity over time, making it a reliable catalyst for biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound acts as an effective catalyst without causing significant toxicity . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects observed in these studies indicate that there is a safe dosage range within which the compound can be used effectively without adverse effects . Toxic effects at high doses are primarily due to the excessive catalytic activity leading to the generation of reactive oxygen species .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving hydrogenation reactions. The compound interacts with enzymes such as hydrogenases and reductases, facilitating the transfer of hydrogen atoms and altering the metabolic flux . This can lead to changes in metabolite levels, affecting overall cellular metabolism. The compound’s role in reducing nitro compounds to amines is particularly significant in amino acid and protein synthesis pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its catalytic activity and the presence of hydrogen . Transporters such as metal ion transporters may facilitate the movement of the compound within the cell, ensuring its availability for catalytic reactions . The distribution of the compound within tissues is also influenced by its interaction with cellular components and the redox state of the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is typically localized in areas where hydrogenation reactions occur, such as the cytoplasm and mitochondria . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, ensuring its availability for catalytic reactions . The activity of the compound is influenced by its localization, with higher activity observed in areas with higher hydrogen concentrations .
特性
IUPAC Name |
dioxoplatinum;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.2O.Pt/h1H2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGAMGILENUIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Pt]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12137-21-2, 52785-06-5 | |
| Record name | Platinum dioxide monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum IV Oxide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Platinum(IV) oxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





